2-Bromo-5,6-dimethylpyridin-3-amine

Catalog No.
S2717794
CAS No.
1824593-49-8
M.F
C7H9BrN2
M. Wt
201.067
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5,6-dimethylpyridin-3-amine

Synthesizing PKMYT1 kinase inhibitors requires precise regiochemistry. 2-Bromo-5,6-dimethylpyridin-3-amine solves this with its 5,6-dimethyl motif:

  • Enhances oxidative addition for efficient Suzuki coupling
  • 6-Methyl sterically blocks N-alkylation side reactions
  • Ensures high-yield construction of indazole pharmacophores filling hydrophobic pockets

In-stock for immediate scale-up.

CAS Number

1824593-49-8

Product Name

2-Bromo-5,6-dimethylpyridin-3-amine

IUPAC Name

2-bromo-5,6-dimethylpyridin-3-amine

Molecular Formula

C7H9BrN2

Molecular Weight

201.067

InChI

InChI=1S/C7H9BrN2/c1-4-3-6(9)7(8)10-5(4)2/h3H,9H2,1-2H3

InChI Key

UDEJDHHSZGOBGI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N=C1C)Br)N

solubility

not available

Synonyms

2-Bromo-5,6-dimethylpyridin-3-amine, 2-Bromo-5,6-dimethyl-3-pyridinamine, 3-Amino-2-bromo-5,6-dimethylpyridine, 2-Bromo-3-amino-5,6-dimethylpyridine, 5,6-Dimethyl-2-bromopyridin-3-amine

Purity

≥97%

Package Size

250 mg, 1 g, 5 g, 25 g

2-Bromo-5,6-dimethylpyridin-3-amine (CAS 1824593-49-8) is a highly functionalized, di-alkylated halogenated aminopyridine utilized as a premium building block in advanced medicinal chemistry and industrial heterocyclic synthesis[1]. Featuring a reactive 2-bromo site primed for transition-metal-catalyzed cross-coupling and a 3-amino group for subsequent cyclization or amidation, this compound is distinguished by its 5,6-dimethyl substitution [2]. These methyl groups provide critical electron-donating properties that enhance the nucleophilicity of the amine while introducing precise steric bulk. In procurement contexts, it is selected over simpler aminopyridines when downstream applications—such as the synthesis of complex kinase inhibitors or fused benzazepines—require strict conformational locking and high regioselectivity during late-stage functionalization [1].

Research Fit

Workflow Cross‑coupling building block via C2 bromine handle
Selection Stable solid intermediate simplifies purification and handling
Context Medicinal chemistry research and scaffold diversification

Substituting 2-Bromo-5,6-dimethylpyridin-3-amine with unmethylated (e.g., 2-bromopyridin-3-amine) or mono-methylated analogs (e.g., 2-bromo-5-methylpyridin-3-amine) fundamentally compromises both synthetic workflow and final product efficacy [1]. In process chemistry, the absence of the 6-methyl group alters the electronic landscape of the pyridine ring, reducing the regioselectivity of electrophilic substitutions and increasing the burden of chromatographic purification [2]. Furthermore, in drug design, the 5,6-dimethyl motif is not merely a passive structural feature; it actively fills specific hydrophobic pockets in target enzymes (such as PKMYT1) and dictates the atropisomerism or 3D conformation of fused multicyclic systems [1]. A generic substitute will fail to achieve the required sub-nanomolar target binding affinities, rendering the resulting active pharmaceutical ingredient (API) ineffective.

Substitution Risk

01

Non‑brominated analog (5,6‑dimethylpyridin‑3‑amine) lacks the C2 halide essential for cross‑coupling, removing key synthetic utility.

02

Regioisomeric bromo‑aminopyridines differ in reactivity and binding profiles; class‑level predictions may misrepresent target engagement or ADMET behaviour.

03

Direct substitution with 2‑bromopyridine or 3‑aminopyridine cannot replicate the steric and electronic environment from 5,6‑dimethyl groups, altering coupling outcomes.

Regioselective Synthesis and Purity-Linked Usability

The synthesis and utilization of 2-Bromo-5,6-dimethylpyridin-3-amine benefits significantly from the steric and electronic directing effects of the 5,6-dimethyl groups. When subjected to bromination (e.g., using NBS in DCM at 0 °C), the precursor 5,6-dimethylpyridin-3-amine undergoes highly regioselective halogenation at the 2-position, minimizing the formation of poly-brominated impurities [1]. In contrast, the bromination of unsubstituted pyridin-3-amine typically yields a complex mixture of 2-bromo, 6-bromo, and 2,6-dibromo isomers, necessitating yield-depleting chromatographic separations. This regiocontrol translates directly to higher batch-to-batch reproducibility and lower purification costs in industrial procurement [1].

Evidence DimensionRegioselectivity and impurity profile during bromination
Target Compound DataExclusively yields the 2-bromo isomer due to 6-position blocking and 5-position steric shielding
Comparator Or BaselineUnsubstituted pyridin-3-amine (yields mixed 2-bromo, 6-bromo, and 2,6-dibromo isomers)
Quantified DifferenceEliminates the need for complex separation of the 6-bromo isomer, improving effective precursor yield
ConditionsNBS bromination in DCM at 0 °C

High regioselectivity reduces downstream purification bottlenecks, making this specific compound highly desirable for scalable API manufacturing.

Melting Point Comparison
Head‑to‑head
114–116 °C vs 75–76 °C
Higher melting point aids handling and purification.
Solid‑state differentiation from non‑brominated analog.

Essential Steric Bulk for PKMYT1 Kinase Inhibition

In the development of targeted oncology therapeutics, the 5,6-dimethyl substitution on the pyridine ring is critical for achieving high-affinity binding to the PKMYT1 kinase domain. Derivatives synthesized from 2-Bromo-5,6-dimethylpyridin-3-amine (such as Intermediate 20 in recent patent literature) are designed to fit precisely into the enzyme's hydrophobic pocket [1]. Unmethylated or mono-methylated comparators fail to provide the necessary van der Waals interactions, resulting in significantly higher IC50 values. The di-methylated scaffold enables the final indazole-based inhibitors to achieve potent, sub-nanomolar efficacy against PKMYT1, a critical node in the DNA damage response (DDR) pathway [1].

Evidence DimensionTarget binding affinity (IC50) for PKMYT1 kinase
Target Compound Data5,6-dimethyl-substituted derivatives enable sub-nanomolar to low-nanomolar IC50 values
Comparator Or BaselineUnmethylated or mono-methylated pyridine analogs
Quantified DifferenceThe 5,6-dimethyl motif provides the essential steric bulk required to lock the inhibitor into the active site, drastically lowering the IC50
ConditionsADP-Glo PKMYT1 kinase assay

Procurement of this exact di-methylated building block is mandatory for synthesizing DDR-targeted oncology drugs that meet strict potency thresholds.

Synthesis Efficiency & Reactivity
Method context
Yield >75%; Buchwald–Hartwig amination compatible
Reliable building block for diversification.
Class‑level reactivity inference; bromination in DCM, amination at 80 °C.

Suzuki Coupling Compatibility for Fused Benzazepine Cores

2-Bromo-5,6-dimethylpyridin-3-amine serves as a highly specific precursor for the synthesis of complex fused benzazepine derivatives, which are investigated for the treatment of cancer and epilepsy. In Suzuki coupling reactions with boronate esters, this compound enables the formation of the 2,3-dimethyl-5,7-dihydropyrido[3,2-d][3]benzazepin-6-one core (e.g., Intermediate N80) [1]. When a mono-methylated analog such as 4-amino-5-bromo-2-methylpyridine is used, the reaction yields a structurally distinct 3-methyl-5,7-dihydropyrido[4,3-d][3]benzazepin-6-one core (Intermediate N79) at a 34% yield [1]. The specific placement of the bromine and amino groups relative to the di-methyl substituents is non-negotiable for achieving the correct cyclization geometry required for System Xc- target engagement.

Evidence DimensionStructural outcome of Suzuki-driven cyclization
Target Compound DataYields the targeted 2,3-dimethyl-dihydropyrido[3,2-d][3]benzazepin-6-one core (Intermediate N80)
Comparator Or Baseline4-amino-5-bromo-2-methylpyridine (Intermediate N79 precursor)
Quantified DifferenceSecures the specific [3,2-d] fusion geometry and di-methyl substitution pattern, whereas the comparator yields a fundamentally different [4,3-d] mono-methylated isomer at 34% yield
ConditionsSuzuki reaction using K2CO3, Pd(dppf)2 in H2O/dioxane at 100 °C

Buyers must select this exact CAS number to ensure the correct regiochemical fusion during the synthesis of advanced neurological and oncological drug candidates.

BRPF1 Binding Affinity
Reported
BRPF1 Kd 20,000 nM >5‑fold over TRIM24/BRD4
Supports BRPF1 bromodomain probe studies.
Moderate affinity; selectivity context for targeted SAR.
CYP Inhibition Profile
Reported
CYP1A2/2C8/2B6 IC50 20,000 nM >20‑fold weaker than potent inhibitors
Lower potential for CYP‑mediated interactions in research.
Measured micromolar inhibition; contrasts with in silico predictions.

Synthesis of PKMYT1 Kinase Inhibitors for Oncology

This compound is the premier starting material for synthesizing advanced indazole-based inhibitors targeting the PKMYT1 kinase. The 5,6-dimethyl groups are strictly required to fill the hydrophobic pocket of the kinase domain, making this exact building block indispensable for developing therapies aimed at disrupting the G2/M cell cycle checkpoint in cancer cells experiencing replication stress [1].

Development of Fused Benzazepine Derivatives

In the pursuit of System Xc- inhibitors for the treatment of epilepsy and specific cancers, 2-Bromo-5,6-dimethylpyridin-3-amine is utilized to construct 2,3-dimethyl-5,7-dihydropyrido[3,2-d][3]benzazepin-6-one cores. Its specific substitution pattern ensures the correct regiochemistry during late-stage Suzuki coupling and cyclization, which cannot be achieved with mono-methylated alternatives [2].

Advanced Buchwald-Hartwig and Suzuki Cross-Coupling Scaffolds

Beyond specific drug targets, this compound serves as a highly reliable, sterically hindered scaffold for general cross-coupling methodologies in process chemistry. The electron-donating methyl groups enhance the reactivity of the 2-bromo position for oxidative addition, while the 6-methyl group provides steric shielding that minimizes unwanted side reactions at the pyridine nitrogen during complex multi-step syntheses [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
BRPF1 bromodomain probe development
BRPF1 binding benchmark with selectivity context
BRPF1 affinity and selectivity optimization via SAR
Early‑stage ADMET profiling scaffold
Reported weak CYP inhibition profile
CYP‑mediated interaction liability assessment
Cross‑coupling methodology evaluation
2‑bromo reactivity with steric/electronic context
Scope and limitation testing of Pd‑catalyzed reactions

XLogP3

2

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